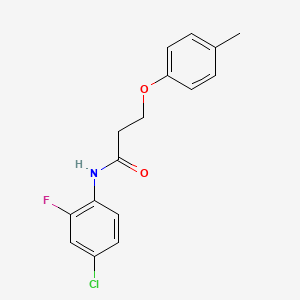
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide, also known as CFMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFMP belongs to the class of amide compounds and has a molecular weight of 329.84 g/mol.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been studied for its analgesic effects, as it has been shown to reduce pain in animal models of neuropathic pain.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide is not fully understood, but it is believed to act through multiple pathways. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has also been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to reduce pain sensation and improve motor function in animal models of neuropathic pain.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has several advantages for lab experiments, including its high potency and selectivity. N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide research. One area of research is the development of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide and its potential side effects.
Synthesis Methods
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide can be synthesized through a multi-step process. The first step involves the synthesis of 4-chloro-2-fluoroaniline, which is then reacted with 4-methylphenol to form 3-(4-methylphenoxy)-4-chloro-2-fluoroaniline. This intermediate is then reacted with propionic anhydride to form the final product, N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3-(4-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-11-2-5-13(6-3-11)21-9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUJPWXNHYGOSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6574502 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)



![N-[(benzylamino)carbonyl]nicotinamide](/img/structure/B5855626.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5855636.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5855645.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5855647.png)
![N-isopropyl-4-[3-oxo-3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5855650.png)




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5855664.png)